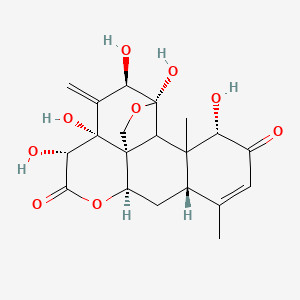

pasakbumin A

Description

Contextualization of Eurycoma longifolia Jack in Traditional Medicine and Modern Phytochemistry

Eurycoma longifolia Jack, commonly known as Tongkat Ali, Longjack, or Pasak Bumi, is a flowering plant native to the rainforests of Southeast Asia, including Indonesia, Malaysia, Vietnam, and Thailand nih.govbehtadaru.comnih.govamegroups.orgwikipedia.orgnih.gov. For centuries, various parts of this plant, particularly its roots and root bark, have been extensively utilized in traditional and folk medicine across these regions nih.govbehtadaru.comnih.govamegroups.orgvnu.edu.vnresearchgate.net. Its traditional applications are broad, encompassing treatments for malaria, dysentery, fever, sexual dysfunction, and as a general tonic to boost energy and vitality nih.govbehtadaru.comnih.govamegroups.org.

Modern phytochemical investigations have corroborated the rich chemical profile of E. longifolia. Research has identified several classes of bioactive compounds, including alkaloids (such as canthin-6-one (B41653) and β-carboline alkaloids), squalene (B77637) derivatives, tirucallane-type triterpenes, and biphenyl (B1667301) neolignans behtadaru.comnih.govamegroups.orgnih.govnih.govresearchgate.netacs.org. Among these diverse constituents, quassinoids stand out as the most characteristic and abundant group, contributing significantly to the plant's pharmacological properties behtadaru.comnih.govresearchgate.net.

Overview of Quassinoids as a Class of Bioactive Natural Products

Quassinoids constitute a significant class of degraded triterpene lactones, primarily isolated from plants belonging to the Simaroubaceae family nih.govwikipedia.orgresearchgate.netresearchgate.netjst.go.jp. These compounds are structurally complex and are often characterized by their intensely bitter taste researchgate.net. Quassinoids are typically classified into several distinct groups based on the number of carbon atoms in their basic skeleton, including C18, C19, C20, C22, C25, and C26 types nih.govwikipedia.orgresearchgate.netresearchgate.net.

The biological activities associated with quassinoids are extensive and have garnered considerable scientific interest. They are known to possess a wide spectrum of pharmacological properties, including potent antimalarial, antifeedant, insecticidal, anti-inflammatory, and anticancer (including anti-leukemic) activities nih.govwikipedia.orgresearchgate.netresearchgate.netjst.go.jpniscpr.res.in. For instance, bruceantin, a well-known quassinoid, advanced to phase II clinical trials for its potential anticancer effects wikipedia.orgresearchgate.net. Over 200 quassinoids have been identified from various species within the Simaroubaceae family, highlighting the chemical diversity and therapeutic potential of this class of natural products wikipedia.orgresearchgate.net.

| Quassinoid Classification (by Carbon Skeleton) |

| C18 |

| C19 |

| C20 |

| C22 |

| C25 |

| C26 |

| Selected Biological Activities of Quassinoids |

| Antimalarial |

| Antifeedant |

| Insecticidal |

| Anti-inflammatory |

| Anticancer / Anti-leukemic |

| Antiparasitic |

| Antiulcer |

| Neuroprotective |

| Antitumor |

| Antipyretic |

| Cytotoxic |

Significance of Pasakbumin A in Contemporary Phytochemical Investigations

Within the extensive phytochemical research on Eurycoma longifolia, this compound has emerged as a compound of significant interest wikipedia.orgglpbio.cnnih.govdrugs.com. This compound is chemically identified as a quassinoid and is also widely recognized by the name Eurycomanone (B114608) wikipedia.orgglpbio.cndrugs.com. This compound has been isolated from E. longifolia, with studies indicating its presence throughout the plant, though higher concentrations have been reported in the leaves compared to the roots wikipedia.org.

Structure

3D Structure

Properties

Molecular Formula |

C20H24O9 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(1R,4R,5R,7R,8R,11R,13S,17S,18S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16?,17+,18+,19-,20-/m0/s1 |

InChI Key |

UCUWZJWAQQRCOR-OBGPGNDFSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45C2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |

Origin of Product |

United States |

Isolation, Characterization, and Analytical Methodologies

Extraction and Fractionation Techniques for Pasakbumin A from Botanical Sources

This compound is primarily isolated from the roots of Eurycoma longifolia Jack, a plant commonly known as Tongkat Ali researchgate.netplos.orgwikipedia.org. The initial extraction typically involves maceration or Soxhlet extraction using organic solvents. Ethanol (95%) is frequently used for extracting compounds from the dried, powdered roots of E. longifolia nih.gov. Following the initial extraction, the crude extract is subjected to solvent partitioning to fractionate the mixture based on polarity. This process commonly involves partitioning the concentrated extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol nih.govnii.ac.jpresearchgate.netresearchgate.net. The ethyl acetate-soluble fraction is often found to be rich in quassinoids, including this compound, and is subsequently used for further purification nih.gov.

Advanced Purification Strategies for this compound and Related Quassinoids

Purifying this compound from complex plant extracts requires advanced separation techniques to isolate it from other co-occurring compounds.

Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating pure compounds from plant extracts. Various chromatographic methods are employed for the purification of this compound and other quassinoids:

Column Chromatography: Silica gel column chromatography is a widely used technique for initial fractionation of extracts. Gradient elution systems, typically using mixtures of chloroform (B151607) and methanol (B129727), are employed to separate compounds based on their polarity nih.govnii.ac.jpresearchgate.netvnu.edu.vn. Sephadex LH-20 columns, often eluted with methanol or mixtures of methanol and chloroform, are also utilized for further purification and separation of quassinoids nih.govnii.ac.jpmdpi.comnih.gov. Reversed-phase (RP) chromatography, using materials like RP-18, is another effective method for purifying these compounds, often employing methanol-water or acetonitrile-water gradients nih.govmdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are essential for obtaining highly purified this compound. These techniques utilize specific mobile phases (e.g., acetonitrile-water or methanol-water mixtures) and stationary phases (e.g., C18 columns) to achieve high resolution separation nih.govchromatographyonline.comresearchgate.netnacalai.com. Focused gradient methods can be employed to optimize scale-up processes from analytical to preparative HPLC, improving recovery and efficiency chromatographyonline.com.

Other Isolation and Purification Methods

While chromatography is dominant, other techniques can be used:

Solvent Partitioning: As mentioned in section 2.1, liquid-liquid extraction (LLE) or solvent partitioning is a crucial initial step to concentrate target compounds and remove unwanted components based on differential solubility in immiscible solvents researchgate.netresearchgate.netatlantis-press.comlongdom.orgspringernature.com.

Recrystallization: Recrystallization is a classical purification technique for solid compounds. It involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to allow the pure compound to crystallize out, leaving impurities in the solution illinois.edumiamioh.eduuct.ac.zamt.comlibretexts.org. This method is effective when a single solvent or a co-solvent system can be identified where the desired compound has significantly different solubility at high and low temperatures illinois.edumiamioh.edumt.com.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Determining the precise chemical structure of this compound relies heavily on advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structure elucidation. 1D NMR (¹H and ¹³C NMR) provides information about the number and types of protons and carbons, their chemical environments, and connectivity thieme-connect.comjyoungpharm.orghyphadiscovery.comnih.govnd.eduamazon.com. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing detailed structural assignments and confirming the connectivity of atoms within the molecule nih.govthieme-connect.comhyphadiscovery.comnih.govnd.edu. These methods allow for unambiguous assignment of proton and carbon signals and the determination of relative stereochemistry thieme-connect.comhyphadiscovery.com.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and empirical formula of this compound nih.govjyoungpharm.org. MS/MS fragmentation patterns can also provide valuable structural information by revealing characteristic fragments of the molecule hyphadiscovery.com.

Quantitative and Qualitative Analytical Methods for this compound in Biological and Complex Matrices

Analyzing this compound in various matrices, especially biological samples, requires sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification and identification of compounds like this compound in complex biological matrices researchgate.netcaldic.comresearchgate.netresearchgate.netum.edu.my. This method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Methodology: Typically, a reversed-phase HPLC column (e.g., C18) is used with a gradient elution system involving aqueous buffers (often with formic acid) and organic solvents (like acetonitrile (B52724) or methanol) jyoungpharm.org. The eluent is then introduced into a mass spectrometer, where it is ionized (e.g., via ESI) and fragmented. The resulting mass-to-charge ratio (m/z) and fragmentation patterns allow for both qualitative identification and quantitative measurement of this compound jyoungpharm.orgresearchgate.netcaldic.comresearchgate.net. The sensitivity of LC-MS/MS enables the detection and quantification of even low concentrations of the compound in biological samples researchgate.netcaldic.com.

Biosynthetic Pathways and Precursors

Proposed Biosynthesis of Pasakbumin A within Eurycoma longifolia

The biosynthesis of this compound in Eurycoma longifolia is believed to follow the general pathway established for quassinoids, which originates from the cyclization of 2,3-oxidosqualene. This initial step is a hallmark of triterpenoid synthesis in plants. The resulting polycyclic triterpene undergoes a series of oxidative modifications, including ring cleavage and rearrangement, to form the characteristic quassinoid skeleton.

The proposed biosynthetic pathway suggests that this compound is derived from a protolimonoid precursor. Protolimonoids are themselves products of the cyclization of 2,3-oxidosqualene into a tirucallane or euphane-type cation, which is then oxidized. A key intermediate in the formation of many quassinoids is melianol, a protolimonoid that serves as a branching point for the synthesis of various structurally diverse triterpenoids. frontiersin.org Subsequent enzymatic reactions, including further oxidations, esterifications, and the formation of lactone rings, are hypothesized to tailor the quassinoid scaffold into the final structure of this compound. The specific enzymes and the precise sequence of these late-stage modifications leading to this compound are still under investigation.

Enzymatic Mechanisms and Key Intermediates in Quassinoid Biogenesis

The biogenesis of the quassinoid core architecture involves a series of complex enzymatic transformations. The initial and committing step is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC) . frontiersin.org This reaction produces a tetracyclic triterpene skeleton.

Following cyclization, a cascade of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , modifies the triterpene scaffold. frontiersin.org These enzymes are responsible for introducing hydroxyl groups and facilitating the ring cleavage and rearrangements that are characteristic of quassinoids. The formation of the protolimonoid intermediate, melianol, is a critical juncture in this pathway and is the result of the action of at least two distinct CYP450s. frontiersin.org

From the protolimonoid intermediate, further enzymatic modifications, likely involving additional CYP450s, dehydrogenases, and reductases, lead to the formation of the diverse array of quassinoid structures. The specific intermediates that are direct precursors to this compound have not yet been definitively identified, but they are presumed to be downstream of the core quassinoid skeleton formation.

Key Enzymatic Steps and Intermediates in Quassinoid Biogenesis

| Step | Enzyme Class | Precursor | Product/Intermediate | Description |

|---|---|---|---|---|

| 1 | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Protolimonoid Precursor | Cyclization of the linear squalene (B77637) derivative to form a tetracyclic triterpene. |

| 2 | Cytochrome P450 Monooxygenases (CYP450s) | Protolimonoid Precursor | Melianol | A series of oxidative reactions leading to a key protolimonoid intermediate. frontiersin.org |

| 3 | Various Enzymes (CYP450s, Dehydrogenases, etc.) | Melianol | Quassinoid Scaffold | Further oxidative modifications, ring cleavage, and rearrangements to form the basic quassinoid structure. |

| 4 | Tailoring Enzymes | Quassinoid Scaffold | This compound | Late-stage modifications such as hydroxylations, and esterifications to produce the final compound. |

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular regulation of this compound biosynthesis is an area of active research, with much of the current understanding extrapolated from studies on the regulation of other quassinoids in Eurycoma longifolia, such as eurycomanone (B114608). The biosynthesis of these secondary metabolites is known to be influenced by various factors, including developmental stage, environmental conditions, and the application of elicitors.

Elicitors are compounds that can induce defense responses in plants, often leading to an increase in the production of secondary metabolites. Studies have shown that the application of methyl jasmonate (MeJA) and salicylic acid (SA) to Eurycoma longifolia cell cultures can significantly upregulate the biosynthesis of quassinoids. nih.govkspbtjpb.org MeJA, in particular, has been identified as a potent elicitor, suggesting its role in the signaling cascade that activates the transcription of genes involved in the quassinoid biosynthetic pathway. nih.gov

The upregulation of quassinoid biosynthesis by these elicitors points to a complex regulatory network involving transcription factors that bind to the promoter regions of biosynthetic genes, thereby activating their expression. While the specific transcription factors and regulatory elements controlling the this compound pathway have not been identified, it is hypothesized that they are part of a broader stress-response system in the plant. Further research, including transcriptomic and genomic analyses, is needed to fully uncover the specific genes and regulatory networks responsible for the production of this compound in Eurycoma longifolia.

**Elicitors Affecting Quassinoid Biosynthesis in *Eurycoma longifolia***

| Elicitor | Effect on Quassinoid Biosynthesis | Proposed Mechanism |

|---|---|---|

| Methyl Jasmonate (MeJA) | Upregulation | Acts as a signaling molecule in a defense-related pathway, leading to the activation of biosynthetic gene expression. nih.gov |

| Salicylic Acid (SA) | Upregulation | Involved in a separate signaling pathway that can also induce the production of defense-related secondary metabolites. kspbtjpb.org |

| Yeast Extract (YE) | Upregulation | Acts as a biotic elicitor, mimicking a pathogen attack and triggering the plant's defense response, including increased quassinoid production. nih.gov |

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical in Vivo Models

Molecular Pharmacology and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways (e.g., ERK1/2, NF-κB, MAPK)

Pasakbumin A, also known as eurycomanone (B114608), has been shown to modulate key intracellular signaling pathways involved in cellular responses to stress and infection. In vitro studies using mouse macrophage cell lines (RAW 264.7) infected with Mycobacterium tuberculosis (Mtb) have demonstrated that this compound can enhance the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This activation of the ERK1/2 pathway is a key mechanism through which this compound exerts its effects. mdpi.com

Furthermore, this compound influences the Nuclear Factor-kappa B (NF-κB) signaling pathway. In Mtb-infected macrophages, treatment with this compound led to increased levels of phosphorylated IκB-α and the NF-κB p65 subunit. mdpi.com The phosphorylation and subsequent degradation of IκB-α are crucial steps that allow for the translocation of NF-κB into the nucleus, where it can regulate the transcription of various genes, including those involved in inflammation and immune responses. Research on leukemia cell models (Jurkat and K562) also confirmed that eurycomanone inhibits NF-κB signaling by preventing the phosphorylation of IκBα. nih.govnih.gov This dual modulation of the ERK1/2 and NF-κB pathways underscores the compound's role as a regulator of cellular signaling in response to pathological stimuli.

Table 1: Effect of this compound on Intracellular Signaling Molecules in Mtb-Infected Macrophages

| Signaling Molecule | Effect of this compound Treatment | Associated Pathway | Reference |

|---|---|---|---|

| Phosphorylated ERK1/2 | Enhanced | MAPK/ERK | mdpi.com |

| Phosphorylated IκB-α | Enhanced | NF-κB | mdpi.com |

| Phosphorylated NF-κB p65 | Enhanced | NF-κB | mdpi.com |

Induction of Autophagic Processes

A significant cellular mechanism of this compound is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. In the context of Mtb-infected macrophages, this compound was found to significantly inhibit the intracellular growth of the bacteria by inducing autophagy. mdpi.com This pro-autophagic effect is mediated through the activation of the ERK1/2 signaling pathway. mdpi.com

The induction of autophagy is a critical host defense mechanism against intracellular pathogens like Mtb. By enhancing this process, this compound helps the host cell to eliminate the invading bacteria. Studies have shown that treatment with this compound leads to an increased distribution of intracellular LC3, a key protein marker for autophagosomes. mdpi.com In a colon cancer model, however, eurycomanone was found to inhibit autophagy, suggesting its role in this process may be context-dependent. mdpi.com

Impact on Phagosomal Maturation

Currently, there is a lack of direct scientific evidence from in vitro or pre-clinical in vivo studies specifically investigating the impact of this compound on the process of phagosomal maturation. While this compound has been shown to induce autophagy in Mtb-infected macrophages, which is a related cellular process for pathogen clearance, explicit studies detailing its effects on the sequential steps of phagosome maturation—such as fusion with early and late endosomes and the formation of the phagolysosome—have not been identified.

Regulation of Cytokine and Inflammatory Mediator Production (e.g., TNF-α, Nitric Oxide)

This compound has demonstrated regulatory effects on the production of key cytokines and inflammatory mediators. In studies involving Mtb-infected macrophages, treatment with this compound, particularly in combination with the anti-tuberculosis drug rifampicin, promoted the production of Tumor Necrosis Factor-alpha (TNF-α). mdpi.com TNF-α is a crucial pro-inflammatory cytokine involved in the host's defense against Mtb infection. The increased production of TNF-α is linked to the activation of the ERK1/2 and NF-κB signaling pathways mediated by this compound. mdpi.com This suggests that this compound can enhance the host's innate immune response by modulating the secretion of critical antibacterial mediators. Information regarding its specific effects on nitric oxide production has not been detailed in the available literature.

Enzyme Inhibition and Receptor Interactions (e.g., Phosphodiesterase, Aromatase)

Investigations into the broader bioactivity of quassinoids from Eurycoma longifolia have revealed that its major constituent, eurycomanone (this compound), can act as an enzyme inhibitor. Specifically, eurycomanone has been shown to inhibit aromatase, the enzyme responsible for the conversion of testosterone to estrogen. nih.govnih.gov This inhibition of aromatase contributes to an increase in testosterone levels, a well-known effect of Eurycoma longifolia extracts.

Furthermore, at high concentrations, eurycomanone may also be involved in the inhibition of phosphodiesterase (PDE). nih.govnih.gov PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. While the primary mechanism for testosterone enhancement appears to be aromatase inhibition, the potential for PDE inhibition suggests a broader range of enzymatic interactions. Molecular docking studies have supported the binding of eurycomanone to aromatase. nih.gov

Table 2: Enzyme Inhibition Profile of this compound (Eurycomanone)

| Enzyme | Inhibitory Effect | Potential Outcome | Reference |

|---|---|---|---|

| Aromatase | Inhibition | Decreased conversion of testosterone to estrogen | nih.govnih.gov |

| Phosphodiesterase (PDE) | Inhibition (at high concentrations) | Modulation of cAMP/cGMP signaling | nih.govnih.gov |

Pre-clinical Biological Activity Studies in Disease Models (Non-Human)

The pre-clinical in vivo activity of this compound (eurycomanone) has been evaluated in a non-human disease model for cancer. In a xenograft mouse model of human colon cancer, eurycomanone demonstrated tumor suppression activity. mdpi.com Administration of eurycomanone to tumor-bearing mice resulted in the inhibition of tumorigenesis. Immunohistochemical analysis of the tumor tissue revealed that eurycomanone treatment led to a decrease in the expression of Ki-67, a marker for cell proliferation, and an increase in the level of p62, consistent with the modulation of autophagic processes observed in vitro. mdpi.com These findings provide in vivo evidence for the anti-cancer effects of this compound.

In addition to cancer models, the anti-malarial properties of Eurycoma longifolia extracts, rich in eurycomanone, have been studied. An in vivo study using a Plasmodium berghei-infected mouse model showed that a standardized extract of Eurycoma longifolia root has antiplasmodial activity. consensus.app While this study used a standardized extract rather than pure this compound, the high content of this quassinoid in the extract suggests it is a major contributor to the observed anti-malarial effects.

Anti-Mycobacterium Tuberculosis Activity in Murine Macrophage Models

This compound, a C19 quassinoid isolated from the roots of Eurycoma longifolia, has demonstrated significant potential as an anti-tuberculosis agent in pre-clinical studies involving murine macrophage models. Its mechanism of action appears to be multifactorial, targeting both the pathogen and the host's cellular response to infection.

Inhibition of Intracellular Bacterial Growth

Research has shown that this compound effectively inhibits the growth of Mycobacterium tuberculosis (Mtb) within infected macrophages. scialert.netnih.govnih.gov This inhibitory effect is not due to direct bactericidal activity against Mtb, but rather through the modulation of host cell pathways. nih.gov Specifically, this compound has been found to induce autophagy in Mtb-infected macrophages. scialert.netnih.govnih.gov Autophagy is a cellular process of degradation and recycling of cellular components, which also functions as an innate defense mechanism against intracellular pathogens like Mtb. nih.gov The induction of autophagy by this compound is mediated through the ERK1/2 signaling pathway. scialert.netnih.govnih.gov

Furthermore, this compound treatment leads to an increase in the production of key anti-mycobacterial mediators, including tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), in Mtb-infected macrophages. nih.govphcogj.com These molecules play a crucial role in the host's immune response to Mtb infection. The activation of these inflammatory mediators is also regulated by the ERK1/2 signaling pathway. nih.gov

Inhibition of Intracellular Mtb Growth by this compound

| Mechanism | Mediating Pathway | Key Molecules Involved | Reference |

|---|---|---|---|

| Induction of Autophagy | ERK1/2 Signaling Pathway | - | scialert.netnih.govnih.gov |

| Increased Production of Anti-mycobacterial Mediators | ERK1/2 and NF-κB Signaling Pathways | TNF-α, Nitric Oxide (NO) | nih.govphcogj.com |

Synergistic Effects with Established Anti-Mycobacterial Agents

This compound has been investigated for its potential as an adjuvant therapy in combination with existing anti-tuberculosis drugs. scialert.netnih.gov Studies have demonstrated a synergistic effect when this compound is co-administered with rifampicin (RMP), a first-line anti-TB drug. scialert.netnih.govnih.gov The combined treatment of this compound and rifampicin leads to a more potent suppression of intracellular Mtb growth than either agent alone. nih.gov

This synergistic activity is attributed to the enhanced promotion of autophagy and increased production of TNF-α. scialert.netnih.gov The underlying mechanism for this enhanced effect involves the activation of both the ERK1/2 and NF-κB signaling pathways in Mtb-infected cells. scialert.netnih.govnih.gov These findings suggest that this compound could be developed as a host-directed therapy (HDT) to improve the efficacy of current anti-TB treatment regimens. scialert.netnih.gov

Host Cell Protective Mechanisms during Infection

In addition to its anti-mycobacterial activity, this compound exhibits protective effects on the host cells during Mycobacterium tuberculosis infection. scialert.netnih.gov Mtb infection can induce apoptotic cell death in macrophages, which can be detrimental to the host. nih.gov Research has shown that this compound protects host cells from Mtb-induced apoptotic cell death. nih.gov This protective effect allows the host cells to continue to combat the intracellular pathogen. By preserving the viability of the infected macrophages, this compound helps to maintain a cellular environment conducive to controlling and clearing the infection. scialert.netnih.gov

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., A549, MCF-7, Raji cells)

While research into the anti-cancer properties of compounds from Eurycoma longifolia is ongoing, specific studies focusing solely on this compound's effects on A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and Raji (Burkitt's lymphoma) cells are limited. Much of the available data pertains to crude extracts or other isolated quassinoids from the plant.

One study investigated the cytotoxic and anti-proliferative activity of ethyl acetate and non-ethyl acetate fractions of Eurycoma longifolia root extract on Raji cells. scialert.netnih.gov The findings indicated that these fractions exhibited cytotoxic effects and inhibited the proliferation of Raji cells. scialert.netnih.gov

Apoptotic and Non-Apoptotic Cell Death Mechanisms

In the context of Raji cells, the study on Eurycoma longifolia root extract fractions found that the observed cell death was not mediated by apoptosis. scialert.netnih.gov Staining of the treated Raji cells did not show the characteristic nuclear fragmentation associated with apoptosis. scialert.net Instead, the primary mechanism of cell death was attributed to the inhibition of cell proliferation. scialert.netnih.gov This was supported by an observed increase in the expression of the p53 protein, a tumor suppressor that can induce cell cycle arrest. scialert.net

There is currently a lack of specific research data on the apoptotic or non-apoptotic cell death mechanisms induced by isolated this compound in A549 and MCF-7 cell lines.

Cell Cycle Modulation

The investigation into the effects of Eurycoma longifolia root extract fractions on Raji cells suggested a modulation of the cell cycle. scialert.net The increased expression of p53 protein in the cytoplasm of the treated cells points towards an inhibition of cell cycle progression, likely occurring in the G1 phase. scialert.net This cell cycle arrest provides an opportunity for DNA repair mechanisms to be activated. scialert.net

Specific studies detailing the effects of isolated this compound on the cell cycle of A549 and MCF-7 cells are not currently available in the scientific literature.

Anti-proliferative and Cytotoxic Effects of Eurycoma longifolia Fractions on Raji Cells

| Effect | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Cytotoxicity | Inhibition of Proliferation | Dose-dependent reduction in cell viability. | scialert.netnih.gov |

| Cell Death Mechanism | Non-apoptotic | No evidence of nuclear fragmentation. | scialert.net |

| Cell Cycle Modulation | G1 Phase Arrest (inferred) | Increased expression of p53 protein. | scialert.net |

Anti-Ulcer Activity in Animal Models

This compound has demonstrated significant gastroprotective effects in various pre-clinical animal models. Investigations into the ethanolic extract of Eurycoma longifolia, of which this compound is a major active constituent, have shown effective prevention of gastric ulcer formation. nih.govdntb.gov.ua The anti-ulcerogenic properties were observed in models where gastric lesions were induced by chemical means or physical stress. nih.govdntb.gov.ua

In these studies, the administration of the extract led to a notable reduction in the formation of gastric lesions. nih.gov This suggests that this compound likely contributes to the protection of the gastric mucosa against injurious agents. The gastroprotective mechanism is thought to involve the preservation of the natural gastric mucosal barrier, which can be disrupted by substances like nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While the extract proved effective, its effects on gastric volume, pH, and total acidity were found to be statistically insignificant in the pyloric ligation model, indicating that its primary mechanism may not be the inhibition of gastric acid secretion. nih.govdntb.gov.ua

| Model | Key Findings | Reference |

|---|---|---|

| Chemically-induced gastric ulcers (e.g., Ethanol, NSAIDs) | Effectively prevented gastric ulcer formation. | nih.gov |

| Stress-induced gastric ulcers | Demonstrated significant gastroprotective properties. | nih.gov |

| Pyloric ligation-induced ulcers | Insignificant effect on gastric acid volume and pH. | nih.govdntb.gov.ua |

Antiparasitic Activity (e.g., Plasmodium falciparum, Toxoplasma gondii in relevant models)

This compound is a potent antiprotozoal agent, exhibiting significant activity against the human malaria parasite, Plasmodium falciparum. Multiple in vitro studies have confirmed its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. The inhibitory concentration (IC50) values for this compound against P. falciparum have been reported in the nanomolar and nanogram per milliliter range, highlighting its strong antiplasmodial properties. jocpr.com Research has also shown that this compound can inhibit the growth of the parasite at various stages of its lifecycle, including the ring stage and the development from young to mature schizonts. researchgate.net

In addition to its antiplasmodial effects, active fractions of Eurycoma longifolia root, which contain this compound and its analogues, have demonstrated notable activity against Toxoplasma gondii. nih.govnih.gov In vitro studies using Vero cells as a host for the parasite showed that these fractions could significantly inhibit the growth of T. gondii at low concentrations. nih.gov Electron microscopy revealed that after exposure to these active fractions, host cells showed no visible intracellular parasites or significant morphological changes. nih.gov The mechanism appears to involve the disruption of metabolic activities within the parasite. nih.gov

| Parasite | Compound/Fraction | Activity (IC50) | Reference |

|---|---|---|---|

| Plasmodium falciparum (3D7 strain) | This compound (Eurycomanone) | 0.0047 nM | jocpr.com |

| Plasmodium falciparum (W-2 strain, chloroquine-resistant) | This compound (Eurycomanone) | 14.912 ng/mL | jocpr.com |

| Plasmodium falciparum (D-6 strain, chloroquine-sensitive) | This compound (Eurycomanone) | 26.094 ng/mL | jocpr.com |

| Toxoplasma gondii | E. longifolia Fraction TAF 355 | 0.369 µg/mL | nih.gov |

| Toxoplasma gondii | E. longifolia Fraction TAF 401 | 0.882 µg/mL | nih.gov |

General Antimicrobial Activity (e.g., against Gram-positive and Gram-negative bacteria, fungi, protozoa)

While this compound has been identified as possessing the most potent antimicrobial properties among the compounds isolated from Eurycoma longifolia, specific data on its isolated activity are limited. researchgate.net Research has primarily focused on the antimicrobial effects of various extracts from the plant's root, stem, and leaves.

Studies on ethanolic root extracts of E. longifolia, which are rich in this compound, have shown activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and the Gram-negative bacterium Salmonella typhi. iium.edu.myiium.edu.my However, other studies using aqueous root extracts reported no antibacterial or antifungal activity. ispub.comresearchgate.net Some reports indicate that stem and leaf extracts are more potent than root extracts against certain bacteria. nih.govjksus.org

Regarding antifungal activity, an ethanolic root extract demonstrated positive results against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) of 25 mg/ml and 12.5 mg/ml, respectively. researchgate.net Another study also showed the extract's inhibitory effect on C. albicans. phcogj.com

| Microorganism | Extract Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Ethanolic | Inhibitory activity observed | iium.edu.myiium.edu.my |

| Bacillus cereus (Gram-positive) | Ethanolic | Inhibitory activity observed (MIC: 12.5 mg/ml) | iium.edu.my |

| Salmonella typhi (Gram-negative) | Ethanolic | Inhibitory activity observed | iium.edu.myiium.edu.my |

| Candida albicans (Fungus) | Ethanolic | Inhibitory activity observed (MIC: 25 mg/ml) | researchgate.netphcogj.com |

| Aspergillus fumigatus (Fungus) | Ethanolic | Inhibitory activity observed (MIC: 12.5 mg/ml) | researchgate.net |

Modulation of Spermatogenesis-related Pathways in Pre-clinical Models

This compound has been extensively studied for its effects on male reproductive health, specifically its ability to modulate pathways related to spermatogenesis. nih.govsemanticscholar.orgcaringsunshine.comresearchgate.net Pre-clinical studies have demonstrated that this compound significantly enhances testosterone production in testicular Leydig cells. nih.govresearchgate.net This effect is a cornerstone of its ability to improve spermatogenesis.

The primary mechanism of action involves the inhibition of key enzymes in the steroidogenesis pathway. This compound has been shown to inhibit aromatase, the enzyme responsible for converting testosterone into estrogen. nih.govresearchgate.net By blocking this conversion, it effectively increases the levels of available testosterone. researchgate.net Furthermore, at higher concentrations, this compound also acts as a phosphodiesterase (PDE) inhibitor. nih.govresearchgate.net PDE inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in stimulating testosterone synthesis in Leydig cells.

| Molecular Target | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| Aromatase (CYP19A1) | Inhibition | Decreased conversion of testosterone to estrogen | nih.govresearchgate.net |

| Phosphodiesterase (PDE) | Inhibition | Increased intracellular cAMP levels | nih.govresearchgate.net |

| Leydig Cells | Stimulation of steroidogenesis | Increased testosterone production | nih.govresearchgate.net |

| Spermatogenesis | Enhancement | Improved sperm count and quality | caringsunshine.com |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs for Specific Biological Activities

Pasakbumin A possesses a complex pentacyclic quassinoid skeleton, characterized by a highly oxygenated structure. nih.gov This core framework, along with specific functional groups, serves as the foundation for its biological activities. Key structural motifs identified within this compound include a delta-lactone ring, a cyclic ether, an enone moiety, multiple hydroxyl groups (secondary and tertiary alcohols), and a pentol arrangement. nih.gov

These structural features are critical for its interactions with biological targets. For instance, the quassinoid skeleton itself is recognized for its broad bioactivities, including antimalarial and anticancer effects. researchgate.netresearchgate.netmdpi.comnih.gov Specifically, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy via the ERK1/2-mediated signaling pathway, highlighting the importance of its structural integrity for this anti-TB mechanism. biorxiv.org Its potent antimalarial activity against Plasmodium falciparum and antiulcer properties further underscore the significance of its characteristic chemical architecture. researchgate.netresearchgate.net

Influence of Structural Modifications on Efficacy and Potency

Research into the SAR of quassinoids, including this compound, has explored how structural modifications impact their biological efficacy and potency. Esterification of quassinoids, for example, has been observed to decrease their anti-malarial effects, suggesting that the presence of free hydroxyl groups might be crucial for optimal activity in this context. researchgate.net

Furthermore, synthetic efforts have led to the creation of various derivatives of eurycomanone (B114608), such as eurycomanone dibutyrate and monovalerate, which exhibit potential therapeutic effects that warrant further investigation. nih.gov Studies on related compounds have also provided insights: modifications like epoxidation, as seen in 13α(21)-epoxyeurycomanone, have been associated with enhanced activity against drug-resistant Plasmodium falciparum strains compared to their non-epoxidized counterparts. behtadaru.com These findings indicate that subtle changes in the molecular structure can significantly modulate the potency and spectrum of biological activity.

Comparative SAR Analysis of this compound and Analogous Quassinoids

This compound (eurycomanone) is part of a larger family of quassinoids isolated from Eurycoma longifolia and related plants. Comparative SAR analyses reveal similarities and differences in their biological profiles. This compound and pasakbumin B, for instance, are both noted for their potent antimalarial researchgate.net and antiulcer activities. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery by aiding in the understanding of SAR and predicting molecular interactions. Molecular docking is a widely employed technique, used to predict the binding modes and affinities of compounds like this compound and its analogues to various biological targets, such as enzymes involved in disease pathways. cresset-group.comnih.govmdpi.comsemanticscholar.orgnih.govimist.ma For example, docking studies have been instrumental in assessing the potential of Eurycoma longifolia phytochemicals against SARS-CoV-2 targets, revealing promising binding interactions. imist.ma Tools like AutoDock Vina are commonly utilized for these simulations. mdpi.com

Pharmacophore modeling is another critical computational approach, focused on identifying and representing the essential steric and electronic features of a molecule that are responsible for its biological activity. cresset-group.comnih.govnih.govunina.itijsrch.comvolkamerlab.org These models, which can include hydrogen bond donors/acceptors, hydrophobic regions, and charged groups arranged in three-dimensional space, serve as valuable queries for virtual screening. volkamerlab.orgQuantitative Structure-Activity Relationship (QSAR) studies further complement these efforts by establishing mathematical correlations between structural descriptors and biological activity, thereby guiding the design of more potent analogues. cresset-group.comnih.gov Additionally, techniques such as molecular dynamics (MD) simulations are used to evaluate the stability of ligand-protein complexes, providing deeper insights into binding mechanisms. nih.gov

Compound List:

this compound (Eurycomanone)

Pasakbumin B

Pasakbumin C

Pasakbumin D

Eurycomanone

13,21-dihydroeurycomanone (B3181808)

13α(21)-epoxyeurycomanone

Eurycomanone dibutyrate

Eurycomanone monovalerate

Melianone

Eurycomanol

Niloticin

Synthetic Chemistry and Analog Development

Total Synthesis Approaches for Pasakbumin A and Related Quassinoids

The total synthesis of this compound has not yet been reported in the scientific literature. The molecule's dense stereochemical complexity and highly oxygenated scaffold present a formidable challenge to synthetic chemists. However, the broader class of quassinoids, to which this compound belongs, has been the target of numerous synthetic campaigns, showcasing the evolution of synthetic strategies for constructing such complex architectures. researchgate.netescholarship.org

Quassinoids are degraded triterpenoids characterized by a highly oxidized picrasane skeleton. researchgate.net The synthetic approaches to these molecules generally involve building the carbon skeleton first, followed by the installation of the requisite oxygenation patterns. escholarship.org Notable achievements in this field include the total synthesis of quassin, the first quassinoid to be prepared entirely through chemical synthesis. researchgate.netnih.gov The synthesis of (+)-quassin was accomplished in 28 steps from (S)-(+)-carvone, utilizing key steps such as an aldol reaction, an intramolecular Diels-Alder reaction, and an intramolecular acylation to construct the tetracyclic core. nih.gov More recent strategies have focused on developing more concise and efficient routes. For instance, an enantioselective synthesis of (+)-quassin was achieved in 14 steps, employing a novel annulation strategy initiated by catalytic hydrogen atom transfer. nih.gov

Other complex quassinoids that have succumbed to total synthesis include (+)-simalikalactone D and (+)-quassimarin. google.com These syntheses highlight the sophisticated strategies required to control stereochemistry and functional group manipulations in polycyclic systems. While a direct total synthesis of this compound remains an unmet goal, these accomplishments within the quassinoid family provide a foundational knowledge base and a strategic roadmap for future endeavors to synthesize this potent natural product. escholarship.org

Semisynthetic Modifications and Derivatization Strategies

Given the challenges of total synthesis, researchers have turned to semisynthesis to explore the structure-activity relationships (SAR) of this compound. This approach utilizes the naturally abundant parent compound as a starting material for chemical modifications. A key study in this area involved the synthesis of four ester derivatives of this compound (eurycomanone). ijpsr.com

The derivatization strategy focused on the esterification of the hydroxyl groups of the eurycomanone (B114608) scaffold. The following derivatives were synthesized:

Eurycomanone dibutyrate

Eurycomanone monovalerate

Eurycomanone dimethoxybenzene

Eurycomanone disuccinate

These modifications were designed to alter the lipophilicity and steric properties of the parent molecule, which can significantly impact its biological activity and pharmacokinetic profile. The synthesis of these ester derivatives provides a platform for systematically investigating the role of different functional groups on the bioactivity of this compound. ijpsr.com

Design and Synthesis of Novel this compound Analogs for Enhanced Bioactivity or Selectivity

The design and synthesis of the aforementioned ester analogs of this compound were primarily aimed at exploring their potential as anticancer agents with potentially improved efficacy or a better selectivity profile compared to the parent compound. ijpsr.com The rationale behind synthesizing ester derivatives is a well-established prodrug strategy in medicinal chemistry, where esterification can enhance membrane permeability and cellular uptake. Once inside the cell, these esters can be hydrolyzed by intracellular esterases to release the active parent drug, potentially leading to a more targeted therapeutic effect.

Evaluation of Biological Activities of Synthetic Derivatives

The synthesized ester derivatives of this compound were evaluated for their anticancer activity against a panel of human cancer cell lines, and the results were compared to the activity of the parent compound, eurycomanone. The anticancer activity was assessed using the MTT colorimetric assay, and the results are presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells). ijpsr.com

The parent compound, this compound (eurycomanone), demonstrated potent anticancer activity against T47D (breast cancer), MCF-7 (breast cancer), Hela (cervical cancer), and WIDR (colon cancer) cell lines, with IC50 values of 1.17 µg/mL, 3.96 µg/mL, 2.95 µg/mL, and 1.45 µg/mL, respectively. ijpsr.com In contrast, the synthesized ester derivatives generally showed a decrease in anticancer activity compared to the parent compound. ijpsr.com

For instance, eurycomanone dibutyrate exhibited IC50 values of 25.16 µg/mL against T47D and 21.56 µg/mL against MCF-7 cells. ijpsr.com Similarly, eurycomanone monovalerate had IC50 values of 25.59 µg/mL and 22.48 µg/mL against the same cell lines, respectively. ijpsr.com The dimethoxybenzene and disuccinate derivatives also showed significantly higher IC50 values, indicating lower potency. ijpsr.com Interestingly, while the parent eurycomanone was non-toxic to normal Vero cells (IC50 > 609.89 µg/mL), the disuccinate derivative showed some toxicity. ijpsr.com

These findings suggest that the specific ester modifications made in this study did not enhance the anticancer activity of this compound. This highlights the sensitive nature of the structure-activity relationship for this quassinoid and underscores the importance of the free hydroxyl groups for its cytotoxic effects. Further design and synthesis of different analogs are necessary to identify modifications that could lead to enhanced bioactivity or improved selectivity.

Data on Anticancer Activity of this compound (Eurycomanone) and its Synthetic Derivatives

Below are interactive tables summarizing the in vitro anticancer activity (IC50 values) of this compound and its semisynthetic ester derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of this compound (Eurycomanone)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 4.58 ± 0.090 | nih.govnih.gov |

| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | nih.govnih.gov |

| A2780 | Ovarian Cancer | 1.37 ± 0.13 | nih.govnih.gov |

| T47D | Breast Cancer | ~2.86 | ijpsr.com |

| MCF-7 | Breast Cancer | ~9.70 | ijpsr.com |

Note: IC50 values from reference ijpsr.com were converted from µg/mL to µM for consistency, using the molar mass of eurycomanone (408.4 g/mol ).

Table 2: Anticancer Activity of Semisynthetic this compound (Eurycomanone) Derivatives

| Derivative | T47D IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | Hela IC50 (µg/mL) | WiDr IC50 (µg/mL) | Vero IC50 (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Eurycomanone dibutyrate | 25.16 ± 2.25 | 21.56 ± 4.55 | 29.32 ± 1.25 | 149.42 ± 12.50 | >1000 | ijpsr.com |

| Eurycomanone monovalerate | 25.59 ± 1.31 | 22.48 ± 1.25 | 30.14 ± 1.89 | 91.88 ± 8.90 | >1000 | ijpsr.com |

| Eurycomanone dimethoxybenzene | 102.77 ± 2.56 | 38.83 ± 2.55 | 66.65 ± 1.90 | 51.61 ± 2.37 | >1000 | ijpsr.com |

Pharmacokinetic and Pharmacodynamic Considerations in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-human Species

Detailed ADME studies for pasakbumin A in non-human species have not been extensively reported in the available scientific literature. The following sections outline the current knowledge base.

Publicly accessible research has not yet characterized the in vitro metabolic stability of this compound in hepatic microsomes or hepatocytes from preclinical species. Consequently, data regarding its intrinsic clearance, metabolic pathways, and potential for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition are not available at this time.

Information regarding the extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, in preclinical species is not available in the current body of scientific literature. This parameter is critical as the unbound fraction of a drug is generally considered pharmacologically active.

Specific studies detailing the tissue distribution of this compound in animal models have not been published. Therefore, information on its penetration into various organs and potential sites of accumulation remains to be determined.

Dose-Exposure Relationships in Pre-clinical Animal Models

Currently, there are no published preclinical studies that define the relationship between administered doses of this compound and the resulting systemic exposure (e.g., AUC, Cmax) in animal models. Such data are essential for understanding its pharmacokinetic profile and for designing efficacy and toxicology studies.

Pharmacodynamic Biomarkers in Pre-clinical Studies

While pharmacokinetic data is limited, preclinical in vitro studies using mouse macrophage cell lines have identified key pharmacodynamic biomarkers associated with this compound's activity against Mycobacterium tuberculosis (Mtb). nih.gov The compound significantly inhibits the growth of intracellular Mtb, not by direct toxicity to the bacterium, but by modulating the host macrophage response. biorxiv.org

Key findings from these studies include:

Induction of Autophagy: this compound was found to induce autophagy in Mtb-infected macrophages, a critical host defense mechanism for eliminating intracellular pathogens. This effect is mediated through the activation of the ERK1/2 signaling pathway. nih.govbiorxiv.org

Production of Antibacterial Mediators: Treatment with this compound leads to a significant increase in the production of crucial antibacterial and pro-inflammatory mediators by macrophages. biorxiv.org

Tumor Necrosis Factor-alpha (TNF-α): Production of TNF-α is substantially increased in response to this compound. This is driven by the activation of both the ERK1/2 and NF-κB signaling pathways. nih.govbiorxiv.org

Nitric Oxide (NO): A strong enhancement of NO production and the expression of nitric oxide synthase 2 (NOS2) were observed in macrophages treated with this compound during Mtb infection. biorxiv.org

These findings suggest that the phosphorylation state of ERK1/2 and NF-κB, as well as the downstream production of TNF-α and NO, serve as crucial pharmacodynamic biomarkers for the biological activity of this compound in preclinical macrophage models. nih.govbiorxiv.org

Table 1: Pharmacodynamic Biomarkers of this compound in Mtb-Infected Mouse Macrophages

| Biomarker | Effect of this compound | Associated Signaling Pathway(s) | Reference |

|---|---|---|---|

| Autophagy | Induction | ERK1/2 | nih.govbiorxiv.org |

| TNF-α | Increased Production | ERK1/2, NF-κB | nih.govbiorxiv.org |

| Nitric Oxide (NO) | Increased Production | Not specified | biorxiv.org |

| NOS2 | Increased Expression | Not specified | biorxiv.org |

Future Directions and Research Challenges

Advancements in Isolation and Purification Technologies for Large-Scale Production

The sustainable and large-scale supply of pure pasakbumin A is a critical bottleneck for extensive preclinical and potential clinical development. Traditional methods relying on direct extraction from Eurycoma longifolia roots are often low-yield and raise ecological concerns due to the plant's slow growth and risk of overharvesting. frontiersin.org Future efforts must pivot towards more advanced and scalable production and purification strategies.

Biotechnological Production: Plant tissue and cell culture technologies present a promising alternative for sustainable production. The establishment of adventitious root cultures in bioreactors has been shown to be an effective method for producing this compound and other metabolites. researchgate.net Further optimization of culture conditions, including nutrient media, growth regulators, and aeration rates, can significantly enhance biomass and compound yield. researchgate.netacs.org A particularly promising avenue is the use of elicitors—biotic or abiotic stressors like methyl jasmonate and salicylic acid—which can trigger plant defense pathways and dramatically increase the biosynthesis of secondary metabolites. Research has shown that treating E. longifolia cell cultures with methyl jasmonate can increase this compound accumulation by approximately tenfold compared to untreated cells. nih.gov

Advanced Purification Technologies: Following extraction or biotechnological production, efficient purification is paramount. Current methods often involve multi-step chromatographic techniques, which can be time-consuming and difficult to scale. nih.gov Future research should explore advanced, industrial-scale purification technologies.

Perfusion Chromatography: This technique allows for high flow rates and rapid separation of biomolecules, significantly reducing processing time compared to traditional column chromatography. Its application could streamline the capture and high-resolution purification of this compound from large volumes of crude extract or culture medium. researchgate.net

Continuous Chromatography: Systems like simulated moving bed (SMB) chromatography offer a continuous process that can improve throughput, reduce solvent consumption, and increase purity, making it highly suitable for the large-scale commercial purification of high-value compounds.

Membrane-Based Separation: The use of advanced membrane filtration and separation technologies could be integrated into the purification workflow to selectively remove impurities based on molecular size and polarity, thereby enriching the this compound fraction before final polishing steps.

By combining biotechnological production with advanced purification systems, a consistent, scalable, and economically viable supply chain for high-purity this compound can be established, which is essential for its further development.

Elucidation of Novel Molecular Targets and Signaling Networks

While initial research has identified several key pathways affected by this compound, a comprehensive understanding of its molecular interactions is far from complete. Future investigations must aim to uncover novel molecular targets and delineate the complex signaling networks it modulates to fully grasp its therapeutic potential and potential off-target effects.

Established and Emerging Pathways: this compound is known to induce apoptosis in various cancer cell lines. nih.gov This is largely attributed to its ability to modulate key proteins in the intrinsic apoptotic pathway, including the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Beyond this, several key signaling networks have been identified:

NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, a critical step in NF-κB activation. usm.my This mechanism is central to its anti-inflammatory and anti-leukemic activities, as NF-κB is a master regulator of inflammatory responses and cell survival. usm.myresearchgate.net The upstream mitogen-activated protein kinase (MAPK) pathway has also been implicated in this process. usm.my

mTOR Signaling and Autophagy: In colon cancer cells, this compound has been found to inhibit autophagy by activating the mTOR signaling pathway. nih.gov Since autophagy can act as a survival mechanism for cancer cells, its inhibition represents a novel anticancer strategy for this compound.

Hormonal Pathways: In the context of its traditional use for enhancing male fertility, this compound has been shown to inhibit the aromatase enzyme, which converts testosterone to estrogen. mdpi.com This action, along with potential phosphodiesterase inhibition at high concentrations, contributes to increased testosterone levels in preclinical models. mdpi.com

Future Exploration of Novel Targets: The pleiotropic effects of this compound suggest that it may interact with multiple cellular targets. The future elucidation of these targets is crucial.

Target Identification Technologies: Advanced chemoproteomic approaches, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), could be employed to identify direct binding partners of this compound in an unbiased, system-wide manner. These methods use chemical probes derived from the natural product to "fish" for its protein targets within the cellular proteome.

In Silico Docking and Screening: Computational modeling can predict interactions between this compound and a vast library of protein structures. This can generate hypotheses for novel targets that can then be validated experimentally. Such studies could explore interactions with kinases, transcription factors, or epigenetic modifiers that have not yet been associated with the compound's activity.

Kinome Profiling: Given that this compound affects major signaling pathways like MAPK and mTOR, a comprehensive analysis of its effect on the entire cellular kinome could reveal novel kinase targets, providing a deeper understanding of its impact on cell signaling networks.

A thorough map of the molecular targets and signaling cascades regulated by this compound will be instrumental in defining its precise mechanism of action, identifying patient populations most likely to respond, and anticipating potential resistance mechanisms.

Exploration of Synergistic Combinations with Existing Therapeutic Agents in Non-Human Models

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. Exploring the synergistic potential of this compound with existing drugs is a critical future direction that could significantly broaden its therapeutic application.

Synergy in Cancer Therapy: Preclinical studies have already demonstrated the promise of combining this compound with conventional chemotherapy. In breast cancer cell lines (MCF-7 and T47D), this compound exhibits a strong synergistic effect when combined with doxorubicin. nih.gov The combination leads to significantly higher levels of cancer cell death than either drug used alone. nih.gov The combination index (CI), a measure of synergy, confirms this potent interaction, as detailed in the table below. nih.gov Furthermore, studies in rats have suggested that an extract of E. longifolia can enhance the anticancer effect of doxorubicin by modulating the expression of key apoptosis-related proteins like p53 and Bcl-2. nih.gov

Table 1: Synergistic Effect of this compound (EURY) and Doxorubicin (DOXO) in Breast Cancer Cell Lines

| Cell Line | Combination Concentrations | Combination Index (CI) Value* | Effect |

|---|---|---|---|

| T47D | 1/16 IC₅₀ EURY + 1/16 IC₅₀ DOXO | 0.3442 | Strong Synergy |

| MCF-7 | 1/16 IC₅₀ EURY + 1/2 IC₅₀ DOXO | 0.0221 | Very Strong Synergy |

*A CI value < 1 indicates synergy.

This table is generated based on data from a study investigating the combined effects of this compound and doxorubicin on breast cancer cell lines. nih.gov

Future Research in Combination Therapies:

Targeted Therapies: Given that this compound inhibits key signaling pathways like mTOR and NF-κB, combining it with targeted agents that inhibit other nodes in these or parallel pathways (e.g., PI3K inhibitors, MEK inhibitors) could lead to profound synergistic effects.

Immunotherapy: The anti-inflammatory properties of this compound, mediated through NF-κB inhibition, suggest its potential use in combination with immune checkpoint inhibitors. By modulating the tumor microenvironment, it could potentially enhance the efficacy of immunotherapies.

Other Disease Areas: The synergistic principle extends beyond cancer. In a rat model of androgen-deficient osteoporosis, the combination of an E. longifolia extract with a low dose of testosterone was more effective at maintaining bone turnover and strength than either treatment alone, indicating a synergistic interaction. This suggests potential applications in endocrinology and metabolic diseases.

Systematic screening of this compound in combination with a library of approved drugs in advanced preclinical models (such as organoids or PDXs) will be essential to identify the most promising synergistic pairings for future clinical investigation.

Overcoming Challenges in Synthetic Accessibility for Analog Development

While isolation from natural or biotechnological sources is one route to obtaining this compound, chemical synthesis offers an alternative that is not dependent on biological systems and, more importantly, provides access to novel analogs for structure-activity relationship (SAR) studies. However, the total synthesis of this compound presents a formidable challenge due to its complex molecular structure.

Challenges in Chemical Synthesis: The this compound molecule is a C20 quassinoid characterized by a rigid, polycyclic core, a high degree of oxidation, and numerous stereocenters. researchgate.net To date, a total chemical synthesis of this compound has not been reported in the scientific literature, highlighting its significant synthetic inaccessibility. Key challenges include:

Stereochemical Control: The molecule contains multiple contiguous stereocenters, and their precise three-dimensional arrangement is crucial for biological activity. Achieving high stereoselectivity during the construction of the carbon skeleton is a major synthetic hurdle.

Construction of the Fused Ring System: The assembly of the complex tetracyclic core requires sophisticated and efficient chemical reactions.

Late-Stage Functionalization: The introduction of multiple hydroxyl groups and other functionalities onto the core structure at late stages of the synthesis must be done with high regioselectivity to avoid unwanted side reactions.

Analog Development for SAR Studies: Overcoming these synthetic challenges is crucial for enabling the development of this compound analogs. The goal of analog development is to systematically modify the chemical structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (e.g., bioavailability, which is reportedly low for this compound).

SAR Insights from Natural Analogs: Limited studies comparing this compound to its naturally occurring analog, 13α,21-dihydroeurycomanone, have revealed differences in biological activity, suggesting that even small structural modifications can significantly impact function.

Semi-Synthesis: A more immediate approach involves the chemical modification of this compound isolated from natural sources. The multiple hydroxyl groups on the molecule serve as handles for derivatization. For other complex quassinoids like bruceines, synthetic approaches have focused on modifying these free hydroxyl groups to create new derivatives with enhanced activities. This semi-synthetic strategy could be applied to this compound to rapidly generate a library of analogs for screening.

Targeted Modifications: Future synthetic work could focus on modifying key functional groups, such as the α,β-unsaturated ketone in the A-ring, which is thought to be important for its NF-κB inhibitory activity. usm.my

The development of a viable total synthesis or efficient semi-synthetic routes would be a major breakthrough, paving the way for medicinal chemistry programs aimed at optimizing this compound into a lead therapeutic candidate.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To move beyond a linear understanding of signaling pathways, future research must integrate "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic, systems-level view of how this compound functions. These high-throughput approaches can provide an unbiased and comprehensive snapshot of the global molecular changes induced by the compound in a biological system.

Current and Future Applications of Omics:

Metabolomics: This technology has already been applied to Eurycoma longifolia to create chemical fingerprints of its extracts. NMR-based metabolomics has been used to establish standardized metabolite profiles of the plant's roots, identifying this compound and other quassinoids. Future studies should apply metabolomics to biological samples (e.g., cancer cells or animal tissues) treated with this compound to understand how it alters cellular metabolism, which could reveal novel mechanisms related to its anticancer effects.

Transcriptomics: Transcriptomic analysis, typically using RNA-sequencing, measures the expression levels of all genes in a cell or tissue. Applying this technology to cells treated with this compound would reveal the full spectrum of gene expression changes it induces. This could confirm the modulation of known pathways (e.g., apoptosis, NF-κB) and, more importantly, identify entirely new pathways and biological processes that are affected. This unbiased approach is critical for discovering novel mechanisms of action.

Proteomics: While transcriptomics reveals changes in gene expression, proteomics provides a direct measurement of changes in protein levels and post-translational modifications (e.g., phosphorylation), which are the ultimate effectors of cell signaling. A proteomics study would identify which proteins are up- or down-regulated following treatment with this compound and could reveal changes in protein phosphorylation that drive its effects on signaling networks like MAPK and mTOR.

Integrative Multi-Omics: The most powerful approach involves integrating data from multiple omics platforms. For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to the protein level and identify instances of post-transcriptional regulation. Integrating these datasets with metabolomic profiles can link signaling changes to functional alterations in cellular metabolism, providing a complete and multi-layered understanding of the compound's mechanism of action.

By leveraging these powerful technologies, researchers can move from a one-target, one-pathway view to a comprehensive network-level understanding of this compound's biological effects, which is essential for its rational development as a therapeutic agent.

Q & A

What validated protocols are recommended for isolating and purifying pasakbumin A from natural sources?

Level: Basic

Methodological Answer:

Isolation typically involves sequential extraction (e.g., solvent partitioning), followed by chromatographic techniques such as HPLC or column chromatography. Purification should employ spectral analysis (NMR, MS) for structural confirmation. Cross-validation with existing phytochemical databases ensures reproducibility. Researchers must document solvent ratios, temperature, and pressure parameters to minimize variability .

How can researchers address inconsistencies in reported bioactivity data for this compound across different studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in experimental conditions (e.g., cell lines, dosage). To resolve these:

- Conduct a systematic review with meta-analysis to identify confounding variables.

- Replicate studies under standardized protocols (e.g., OECD guidelines).

- Use statistical tools (e.g., ANOVA) to assess inter-study variability .

Contradictory data should prompt re-examination of compound purity or assay specificity .

What computational strategies are effective for predicting the molecular targets of this compound?

Level: Advanced

Methodological Answer:

- Molecular docking : Use tools like AutoDock Vina to simulate ligand-receptor interactions.

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Validate predictions via in vitro binding assays (e.g., SPR, ITC). Ensure alignment with established biochemical pathways to contextualize findings .

How should a pharmacokinetic study of this compound be designed to ensure translational relevance?

Level: Advanced

Methodological Answer:

Apply the PICOT framework :

- Population : Select appropriate in vivo models (e.g., murine for bioavailability).

- Intervention : Define dosing regimens (acute vs. chronic).

- Comparison : Use vehicle controls and reference compounds.

- Outcome : Measure plasma half-life, tissue distribution (LC-MS/MS).

- Time : Include multiple timepoints for kinetic profiling.

Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes .

What challenges arise in structural elucidation of this compound, and how can they be mitigated?

Level: Basic

Methodological Answer:

Common pitfalls include:

- Stereochemical ambiguity : Resolve via X-ray crystallography or chiral chromatography.

- Impurity interference : Use orthogonal purification methods (e.g., 2D-LC).

- Spectral overlap : Combine NMR (e.g., NOESY, HSQC) with high-resolution MS for cross-validation.

Document all spectral data in open-access repositories for peer verification .

How can researchers optimize in vitro assays to evaluate this compound’s mechanism of action?

Level: Advanced

Methodological Answer:

- Dose-response curves : Use IC50/EC50 values with Hill slope analysis.

- Pathway-specific assays : Employ CRISPR-edited cell lines or siRNA knockdown to isolate targets.

- Controls : Include positive/negative controls and cytotoxicity assays (e.g., MTT).

Leverage omics approaches (transcriptomics, proteomics) for unbiased target identification .

What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential?

Level: Advanced

Methodological Answer:

- Disease relevance : Choose models with genetic/phenotypic fidelity to human conditions.

- Pharmacokinetic compatibility : Ensure metabolic pathways align with humans (e.g., CYP450 isoforms).

- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare.

Pilot studies should assess dose tolerability and biomarker responsiveness .

How can conflicting data on this compound’s cytotoxicity be systematically analyzed?

Level: Advanced

Methodological Answer:

- Perform sensitivity analysis to identify assay-dependent variables (e.g., exposure time, cell density).

- Use Bland-Altman plots to quantify inter-lab variability.

- Re-evaluate compound stability under assay conditions (e.g., light, temperature) via accelerated degradation studies .

What strategies ensure reproducibility in synthesizing this compound derivatives?

Level: Basic

Methodological Answer:

- Reaction optimization : Use DOE (Design of Experiments) to test catalysts, solvents, and temperatures.

- Analytical validation : Track reaction progress via TLC/HPLC and characterize products with FTIR/HRMS.

- Data sharing : Publish synthetic protocols in peer-reviewed repositories (e.g., SynArchive) .

How should researchers formulate hypotheses about this compound’s ecological roles in its native organism?

Level: Advanced

Methodological Answer:

- Comparative metabolomics : Analyze biosynthetic gene clusters in related species.

- Ecological surveys : Correlate compound abundance with environmental stressors (e.g., pathogen presence).

- Functional assays : Test antimicrobial/antifeedant activity against sympatric species.

Hypotheses must align with evolutionary theory and ecological niche models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.